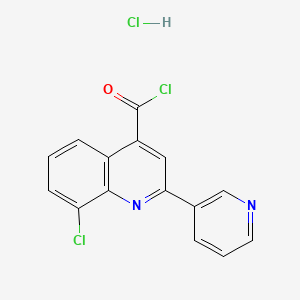

8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

説明

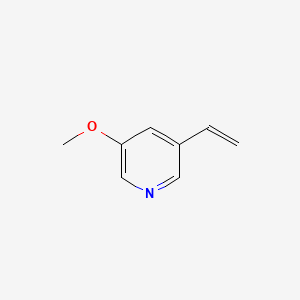

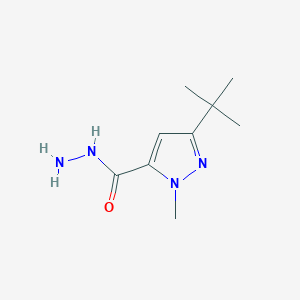

“8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride” is a chemical compound with the molecular formula C15H9Cl3N2O. It is a type of quinoline, which is a heterocyclic aromatic compound . Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline and its derivatives has been widely studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific structure of “8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride” would include these rings along with the additional functional groups specified in its name.Chemical Reactions Analysis

Quinoline and its derivatives participate in various chemical reactions. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .科学的研究の応用

Medicinal Chemistry: Drug Discovery and Development

This compound serves as a vital scaffold in drug discovery due to its structural similarity to many biologically active molecules. It has been utilized in the synthesis of various pharmacologically active derivatives, which are being explored for their therapeutic potential . The versatility of this compound allows for the attachment of different functional groups, enabling the design of novel drugs with specific actions.

Industrial Chemistry: Synthesis of Complex Molecules

In industrial chemistry, this compound is used as an intermediate in the synthesis of complex organic molecules. Its reactivity with both electron-donating and electron-withdrawing groups makes it a valuable component in constructing diverse molecular architectures, which can be applied in creating materials like dyes, polymers, and other industrial chemicals .

Environmental Science: Pollution Monitoring and Control

The derivatives of this compound could be employed in environmental monitoring, where they might act as sensors or reagents to detect and quantify pollutants. Their structural properties allow them to interact with various environmental contaminants, potentially leading to applications in the remediation and control of pollution .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, this compound can be used to develop new chromatographic methods or as a standard in spectroscopic analysis. Its unique chemical structure can help in the separation of complex mixtures or act as a reference compound in the calibration of analytical instruments .

Material Science: Creation of Novel Materials

The compound’s ability to undergo various chemical reactions makes it a candidate for the development of new materials with specific properties. It could be used to create advanced materials with applications in electronics, photonics, or as part of composite materials designed for strength and durability .

Biochemistry: Enzyme Inhibition and Protein Interaction Studies

In biochemistry, this compound’s derivatives may be used to study enzyme inhibition or protein interactions. Its structural flexibility allows it to mimic certain substrates or inhibitors, making it useful in understanding biochemical pathways and designing molecules that can modulate enzyme activity .

将来の方向性

Quinoline and its derivatives continue to be an area of interest due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future research may focus on developing more efficient synthesis methods, exploring new reactions, and investigating their biological and pharmaceutical activities.

特性

IUPAC Name |

8-chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2O.ClH/c16-12-5-1-4-10-11(15(17)20)7-13(19-14(10)12)9-3-2-6-18-8-9;/h1-8H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCDPPNBERIFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=CN=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B1396701.png)

amine](/img/structure/B1396702.png)

![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B1396703.png)

![3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1396704.png)

![4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine](/img/structure/B1396713.png)

![2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B1396717.png)